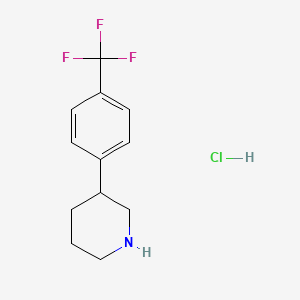

3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride is a chemical compound with the molecular formula C12H14F3N·HCl It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring

作用機序

Target of Action

It’s suggested that it may be involved in the synthesis of dopamine d3 receptor antagonists . Dopamine receptors play a crucial role in the nervous system, affecting a variety of behaviors such as mood, sleep, and cognition.

Mode of Action

If it is indeed involved in the synthesis of dopamine d3 receptor antagonists, it would likely interact with these receptors, potentially inhibiting the action of dopamine and thus altering neurotransmission .

Biochemical Pathways

If it acts on dopamine d3 receptors, it could influence dopaminergic pathways, which are involved in a variety of physiological processes including motor control, reward, and memory .

Pharmacokinetics

It’s noted that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetics.

Result of Action

If it acts as a dopamine D3 receptor antagonist, it could potentially alter neurotransmission, leading to changes in mood, cognition, and other behaviors .

Action Environment

It’s noted that the compound should be stored at 2-8°c , suggesting that temperature could affect its stability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines .

科学的研究の応用

Applications in Pharmaceutical Research

The compound's unique properties make it a candidate for various pharmaceutical applications:

- Analgesics Development : Due to its interaction with pain pathways and opioid receptors, it is being explored for developing new analgesics targeting chronic pain conditions.

- Anti-inflammatory Agents : Its ability to inhibit COX-2 suggests potential use in formulating anti-inflammatory drugs for conditions such as arthritis.

- Cancer Therapeutics : The demonstrated cytotoxicity against cancer cell lines positions it as a lead compound for further development in oncology.

Analgesic Potential

A study investigated the analgesic effects of 3-(4-(trifluoromethyl)phenyl)piperidine hydrochloride in animal models. Results indicated significant pain relief at lower doses without notable adverse reactions, highlighting its potential as a safer alternative to existing analgesics.

Anti-inflammatory Effects

In another study focusing on inflammatory responses, the compound was administered to models of inflammation. The results showed a marked reduction in inflammatory markers, supporting its application as an anti-inflammatory agent.

Cancer Cell Line Studies

A series of experiments evaluated the compound's cytotoxic effects on various cancer cell lines. The findings indicated that modifications to the piperidine ring significantly impacted biological activity, emphasizing the importance of structure-activity relationships (SAR).

Structure-Activity Relationship (SAR)

Understanding how structural modifications affect biological activity is crucial for optimizing the compound's efficacy. The following table summarizes key findings from SAR studies:

| Compound Variant | Activity (IC50/µM) | Notes |

|---|---|---|

| 4-Fluoro variant | 10.4 (AChE) | Moderate acetylcholinesterase inhibition |

| Trifluoromethyl variant | 5.4 (BChE) | Enhanced butyrylcholinesterase inhibition |

| Phenyl substitution | 21 µM (bacterial activity) | Modest antibacterial activity |

These findings suggest that the trifluoromethyl group enhances binding affinity to target enzymes while impacting solubility and metabolic stability.

類似化合物との比較

Similar Compounds

- 4-(Trifluoromethyl)Piperidine Hydrochloride

- 4,4-Difluoropiperidine Hydrochloride

- 3-(Trifluoromethyl)Piperidine

Uniqueness

3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity .

生物活性

3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a dopamine D3 receptor antagonist. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant research findings.

The compound has the molecular formula C12H14F3N·HCl and features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring. This unique structure contributes to its biological activity and interaction with various receptors.

Target Receptors : The primary target for this compound is the dopamine D3 receptor. Research indicates that compounds acting on this receptor may influence dopaminergic pathways, which are crucial for regulating mood, cognition, and motor control.

Mode of Action : As a potential antagonist of the dopamine D3 receptor, this compound may inhibit dopamine's action, leading to altered neurotransmission. This mechanism is particularly relevant in the context of neuropsychiatric disorders where dopaminergic signaling is disrupted.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. In high-throughput screening assays, analogs of the compound demonstrated promising in vitro activity against tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL .

| Compound | MIC (μg/mL) | Activity Description |

|---|---|---|

| 4b | 1.4 | High anti-tuberculosis activity |

| 4m | 1.7 | High anti-tuberculosis activity |

| 4PP-1 | 6.3 | Initial hit with moderate activity |

Neuropharmacological Effects

The biological evaluation of similar piperidine derivatives suggests that modifications in substitution patterns can significantly enhance their pharmacological profiles. For instance, compounds with a trifluoromethyl group have been associated with improved binding affinity and selectivity for dopamine receptors .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships has revealed that specific substitutions on the piperidine scaffold can lead to enhanced biological activity. For example, variations in the aryl substituent can affect both the potency and selectivity of these compounds towards their targets.

Key Findings from SAR Studies

- Importance of Trifluoromethyl Group : The presence of the trifluoromethyl group is critical for maintaining high potency against bacterial targets while also influencing the pharmacokinetic properties .

- Optimization of Substituents : Modifications at the para position of the phenyl ring have shown to increase anti-tuberculosis activity while minimizing side effects observed in vivo testing .

Case Studies

Several studies have documented the efficacy of this compound and its analogs:

- Anti-Tuberculosis Screening : A study reported that derivatives based on this compound exhibited significant anti-tuberculosis properties with promising therapeutic indices, suggesting potential for development as new anti-tuberculosis agents .

- Neuropharmacological Evaluation : Investigations into its effects on dopaminergic signaling have shown that this compound can modulate behaviors associated with mood disorders in animal models, indicating its potential therapeutic applications in psychiatry .

特性

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10;/h3-6,10,16H,1-2,7-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNERKUYVCOPIJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。